

physical characteristics of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole

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Compound of Interest

Compound Name: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole

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An In-depth Technical Guide to the Physicochemical Properties of **1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**

For distribution to researchers, scientists, and drug development professionals.

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a distinct chemical entity characterized by a pyrrole ring attached to a nitrophenyl group, which is further substituted with a trifluoromethyl group. This compound, identified by the CAS Number 136773-58-5, possesses a molecular formula of $C_{11}H_7F_3N_2O_2$ and a molecular weight of 256.18 g/mol ^[1] The unique arrangement of its functional groups—a heterocyclic aromatic pyrrole, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the nitro and trifluoromethyl groups on the phenyl ring is known to significantly influence the electronic properties and reactivity of the molecule, making a thorough understanding of its physical characteristics essential for its effective application.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**. It is intended to serve as a foundational resource for researchers, offering insights into its structural features and outlining the experimental methodologies required for its characterization.

Molecular Structure

The structural architecture of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** is foundational to its chemical behavior. The molecule consists of a planar, five-membered pyrrole ring bonded via its nitrogen atom to the C1 position of a benzene ring. This phenyl ring is substituted at the C2 position with a nitro group (NO₂) and at the C4 position with a trifluoromethyl group (CF₃).

Figure 1. 2D Chemical Structure of the title compound.

Physicochemical Data Summary

A comprehensive literature search for experimentally determined physicochemical properties of **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** did not yield specific values for melting point, boiling point, or solubility. The data presented in the following table is based on information available from commercial suppliers and computational predictions. It is crucial for researchers to experimentally verify these properties for any practical application.

Property	Value	Source
CAS Number	136773-58-5	ChemicalBook[1]
Molecular Formula	C ₁₁ H ₇ F ₃ N ₂ O ₂	ChemicalBook[1]
Molecular Weight	256.18 g/mol	ChemicalBook[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Appearance	Not available	-

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section outlines standard, field-proven methodologies for determining the key physical characteristics of **1-[2-nitro-4-**

(trifluoromethyl)phenyl]-1H-pyrrole. The causality behind the choice of these methods lies in their reliability, reproducibility, and the fundamental nature of the data they provide.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profiling

Understanding the solubility of a compound in various solvents is paramount for its application in synthesis, purification, and formulation.

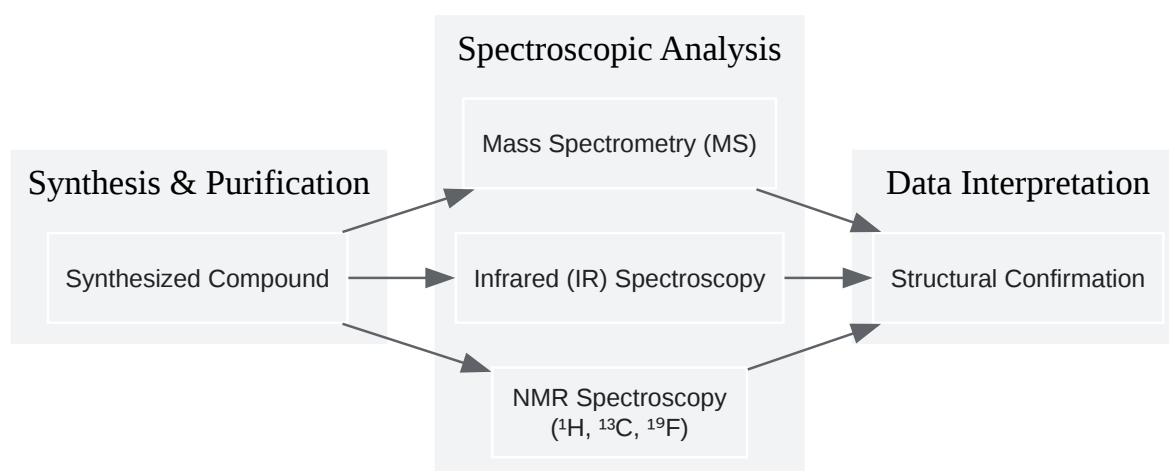
Methodology: Visual Solubility Assessment

- **Solvent Selection:** A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
- **Procedure:** A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added. The mixture is vortexed or agitated at a controlled temperature.
- **Observation:** The sample is visually inspected for complete dissolution. If it dissolves, further solvent is added in known increments to determine the approximate solubility. The results

are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

Spectroscopic Characterization Workflow

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. The following workflow outlines the key techniques.



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Figure 2. Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole**, ^1H , ^{13}C , and ^{19}F NMR would be particularly informative.

^1H NMR Spectroscopy Protocol

- **Sample Preparation:** 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- **Data Acquisition:** The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **Expected Signals:**
 - Signals corresponding to the protons on the pyrrole ring.
 - Signals for the protons on the substituted phenyl ring.
 - The integration of these signals should correspond to the number of protons in each environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum is recorded and automatically subtracted.
- **Expected Absorption Bands:**
 - N-O stretching vibrations for the nitro group.
 - C-F stretching vibrations for the trifluoromethyl group.
 - C-H and C=C stretching vibrations for the aromatic rings.
 - C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a standard method.
- **Data Analysis:** The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (256.18 g/mol). The fragmentation pattern can provide further structural information.

Conclusion

While **1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole** is commercially available, there is a notable absence of publicly available, experimentally determined physicochemical data. This guide provides the foundational chemical information and outlines the necessary experimental protocols for researchers to characterize this compound thoroughly. The successful application of this molecule in drug discovery and materials science will depend on the accurate determination of its physical properties and a comprehensive understanding of its spectroscopic signature. The methodologies described herein represent a robust framework for generating this critical data, thereby enabling its future scientific exploration.

References

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Sources

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